Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester, a thioxoimidazolidinone ring, and a chlorophenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, including the formation of the thioxoimidazolidinone ring and the subsequent attachment of the benzoate ester. Common reagents used in these reactions include thionyl chloride, benzylamine, and methyl 4-aminobenzoate . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative used in various chemical syntheses.
Benzylamine: A related compound with a benzyl group attached to an amine, used in organic synthesis.
3-chlorophenyl derivatives: Compounds containing the 3-chlorophenyl group, which exhibit similar chemical properties.
Uniqueness
Methyl 4-({[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C26H22ClN3O4S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
methyl 4-[[2-[3-benzyl-1-(3-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-10-12-20(13-11-18)28-23(31)15-22-24(32)30(21-9-5-8-19(27)14-21)26(35)29(22)16-17-6-3-2-4-7-17/h2-14,22H,15-16H2,1H3,(H,28,31) |
InChI Key |
XBQITILJHRCRCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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